molecular formula C10H18O2 B1266524 3-Pentylpentane-2,4-dione CAS No. 27970-50-9

3-Pentylpentane-2,4-dione

Cat. No. B1266524
CAS RN: 27970-50-9
M. Wt: 170.25 g/mol
InChI Key: RSYGAEISWXZUKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 3-pentylpentane-2,4-dione involves reaction processes that yield compounds with potential biological activity and unique structural features. For instance, the reaction of 3-pentylpentane-2,4-dione with cyanothioacetamide produces 4,6-dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, leading to various pyridine derivatives under different conditions. These compounds' structures were confirmed through NMR spectroscopy and X-ray analysis, showcasing the versatility of 3-pentylpentane-2,4-dione in synthesizing complex organic molecules (Buryi et al., 2019).

Molecular Structure Analysis

The molecular structure of 3-pentylpentane-2,4-dione derivatives reveals interesting aspects of hydrogen bonding and tautomeric preferences. Studies employing Density Functional Theory (DFT) calculations have elucidated the vibrational assignments and hydrogen bond strengths of these molecules. The enol form of 3-substituted derivatives displays significant hydrogen bond strength, impacting the compound's stability and reactivity. Such detailed structural analyses contribute to a deeper understanding of the intramolecular forces at play (Zahedi-Tabrizi et al., 2015).

Chemical Reactions and Properties

3-Pentylpentane-2,4-dione undergoes various chemical reactions, leading to a wide array of products with diverse chemical structures and properties. These reactions include azocoupling, thioacetalization, and aldol condensation, demonstrating the compound's reactivity and functionality as a chemical precursor. The products from these reactions have been explored for their potential applications in material science, catalysis, and as intermediates in organic synthesis (Mahmudov et al., 2010).

Physical Properties Analysis

The physical properties of 3-pentylpentane-2,4-dione and its derivatives, such as solubility, melting points, and boiling points, are crucial for their application in various fields. The compound's behavior in different solvents, its phase transitions, and thermal stability are areas of active research. These properties are influenced by the compound's molecular structure, particularly the hydrogen bonding and tautomeric shifts it exhibits. The understanding of these physical properties aids in the compound's practical applications and handling (Semenov et al., 2007).

Chemical Properties Analysis

The chemical properties of 3-pentylpentane-2,4-dione, including its reactivity, stability, and interactions with other molecules, are influenced by its molecular structure. The compound's ability to participate in hydrogen bonding significantly affects its chemical behavior, impacting its reactivity in synthesis reactions and its role as a building block in organic chemistry. The study of its chemical properties is essential for harnessing its potential in synthesizing biologically active compounds and materials with unique properties (Ouyang et al., 2006).

Scientific Research Applications

Synthesis and Properties

3-Pentylpentane-2,4-dione, through its reactions and modifications, plays a role in the synthesis of various organic compounds. For instance, it reacts with cyanothioacetamide to form compounds such as 4,6-dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. These compounds have been found to stimulate the growth of sunflower seedlings, indicating potential applications in agricultural sciences (Buryi et al., 2019).

Physicochemical and Solvatochromic Properties

The study of azoderivatives of pentane-2,4-dione, such as 3-(4-bromophenylhydrazo)pentane-2,4-dione, has provided insights into their physicochemical and solvatochromic properties. These properties are influenced by factors like the electron-acceptor character of substituents, potentially making them useful in material sciences and photochemistry (Mahmudov et al., 2011).

Structural and Thermal Properties

3-Pentylpentane-2,4-dione derivatives have been analyzed for their structural and thermal properties. These studies, involving substances like 3-(2-Cyanophenylhydrazo)pentane-2,4-dione, contribute to a deeper understanding of their stability and potential applications in various chemical processes (Mahmudov et al., 2011).

Investigation of Compression Isotherms

Research on 3-tetradecylpentane-2,4-dione has explored its use in the study of compression isotherms by the Langmuir-Blodgett method. This research offers insights into the behavior of monolayers on water surfaces, which is significant in surface chemistry and material science (Sokolov et al., 2010).

Vibrational Spectroscopy and Hydrogen Bonding

Studies involving derivatives like 3-(ortho-methoxyphenylthio)pentane-2,4-dione focus on vibrational spectroscopy and hydrogen bond strength. These investigations contribute to our understanding of molecular interactions and are relevant in fields like molecular spectroscopy and theoretical chemistry (Zahedi-Tabrizi et al., 2015).

Tautomeric and Quantum-Chemical Studies

3-(4-Fluorophenylhydrazone)pentane-2,4-dione has been examined for its tautomeric properties using techniques like quantum-chemical calculations, which are crucial in understanding chemical reactivity and designing new molecules for various applications (Maharramov et al., 2010).

Safety And Hazards

Inhalation of 3-Pentylpentane-2,4-dione can cause dizziness, headache, nausea, vomiting, and loss of consciousness . It is highly flammable and soluble in water . Contact with the liquid can irritate the eyes .

properties

IUPAC Name

3-pentylpentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-4-5-6-7-10(8(2)11)9(3)12/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYGAEISWXZUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182245
Record name 3-Pentylpentane-2,4-dione
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pentylpentane-2,4-dione

CAS RN

27970-50-9
Record name 3-Pentyl-2,4-pentanedione
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Record name 3-Pentylpentane-2,4-dione
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Record name 27970-50-9
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Record name 3-Pentylpentane-2,4-dione
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Record name 3-pentylpentane-2,4-dione
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Record name 3-Pentylpentane-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DS Buryi, VV Dotsenko, NA Aksenov… - Russian Journal of …, 2019 - Springer
The reaction of 3-pentylpentane-2,4-dione with cyanothioacetamide afforded 4,6-dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. Alkylation of the latter led to the formation …
Number of citations: 17 link.springer.com
O Bortolini, PP Giovannini, S Maietti, A Massi… - Journal of Molecular …, 2013 - Elsevier
Both (3R)- and (3S)-enantiomers of the chiral green tea flavor compound 3-hydroxy-3-methylnonane-2,4-dione were synthesized by the combined use of acetylacetoin synthase and …
Number of citations: 9 www.sciencedirect.com
AB Blake, JR Chipperfield, S Clark… - Journal of the Chemical …, 1991 - pubs.rsc.org
The relationship between molecular structure and mesogenic properties is explored for copper(II) complexes of α-substituted β-dialdehydes and β-diketones. The copper(II) complex of p…
Number of citations: 3 pubs.rsc.org
DS Yang, S Ke, X Du, P Gao, HT Zhu, MJ Fan - Tetrahedron, 2017 - Elsevier
Utilizing simple and readily available 2-hydroxy benzaldehydes and 1,3-diketones or 1,3-cyclohexanediones as raw materials, complex 2,8-dioxabicyclo [3.3.1] nonane derivatives …
Number of citations: 11 www.sciencedirect.com
EA Mikhalitsyna, VS Tyurin, SE Nefedov… - European Journal of …, 2012 - Wiley Online Library
New 5‐(4‐bromophenyl)‐3,7,12,13,17,18‐hexamethyl‐2,8‐dipentyl‐ and 5,15‐bis(4‐bromophenyl)‐2,8,12,18‐tetramethyl‐2,8,12,18‐tetrapentylporphyrins (H 2 P‐1 and H 2 P‐2) and …
R Xu, Y Zhao, Q Han, X Liu, H Cao, H Wen - Chinese Journal of Chemical …, 2018 - Elsevier
A database-based strategy of candidate generation was proposed for molecular design of new de-phenol extractants following the idea of finding new applications of existing …
Number of citations: 2 www.sciencedirect.com

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